Product packaging for 3-Butyl-1-nonanol(Cat. No.:)

3-Butyl-1-nonanol

Cat. No.: B12282023
M. Wt: 200.36 g/mol
InChI Key: ICTOQBVCUDARKR-UHFFFAOYSA-N
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Description

3-Butyl-1-nonanol is a chemical compound with the molecular formula C13H28O . As a high molecular weight alcohol, it is of significant interest in advanced organic synthesis and materials science research. This compound is related to the broader class of nonanols, which are utilized in the synthesis of esters for perfumery and flavoring agents, and in the creation of artificial oils . The branched-chain structure of this compound suggests potential utility as a synthetic intermediate or a building block for more complex architectures in polymer chemistry. Researchers value this compound for exploring structure-activity relationships and physicochemical properties in model systems. It is available as a high-purity reagent to ensure consistent and reliable results in experimental procedures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the specific analytical data (e.g., NMR, MS) provided with the product for their experimental planning.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O B12282023 3-Butyl-1-nonanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

3-butylnonan-1-ol

InChI

InChI=1S/C13H28O/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

ICTOQBVCUDARKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CCO

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Butyl 1 Nonanol

Fundamental Reaction Pathways of Branched Primary Alcohols

The chemical behavior of 3-Butyl-1-nonanol is characteristic of primary alcohols, centered around the reactivity of the hydroxyl (-OH) group and the adjacent carbon atom. These reactions primarily include oxidation, reduction, and substitution.

One of the most significant transformations for primary alcohols is oxidation, which can yield either aldehydes or carboxylic acids depending on the reagents and reaction conditions. libretexts.orglibretexts.org The initial oxidation of a primary alcohol like this compound produces an aldehyde. chemguide.co.uk If the reaction conditions are not controlled and a strong oxidizing agent is used in excess, the initially formed aldehyde can be further oxidized to a carboxylic acid. libretexts.orgchemguide.co.uk

To achieve partial oxidation to the aldehyde, specific reagents and techniques are employed. chemguide.co.uk Using a milder oxidizing agent or an excess of the alcohol and distilling the aldehyde as it forms can prevent further oxidation. chemguide.co.uk Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.org Conversely, to achieve full oxidation to the corresponding carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate(VI) are used, often with heating under reflux to ensure the reaction goes to completion. chemguide.co.uksolubilityofthings.com

Table 1: Common Oxidizing Agents for Primary Alcohols

Oxidizing AgentProduct from Primary AlcoholConditionsCitation
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Carboxylic AcidExcess oxidant, heat under reflux chemguide.co.uk
Potassium Permanganate (KMnO₄)Carboxylic AcidTypically under basic, then acidic conditions solubilityofthings.com
Pyridinium Chlorochromate (PCC)AldehydeMilder conditions, often in dichloromethane libretexts.org
Dess-Martin Periodinane (DMP)AldehydeNon-acidic, lower temperatures, high yields libretexts.org
Molecular Iodine / Potassium tert-butoxideAldehyde or KetoneMild conditions, high yields researchgate.net

Reduction Reactions to Alkane Derivatives

The direct reduction of alcohols to alkanes is a challenging transformation because the hydroxyl group is a poor leaving group. chem-station.comlibretexts.org Therefore, this conversion is typically achieved through a two-step process. chem-station.com First, the alcohol's hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide. chem-station.comlibretexts.org For instance, the alcohol can be reacted with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. chem-station.com

In the second step, the intermediate with the good leaving group undergoes a substitution reaction with a hydride source, such as lithium aluminum hydride (LiAlH₄), to displace the leaving group and form the alkane. chem-station.comlibretexts.org This two-step dehydration-hydrogenation sequence effectively reduces the alcohol to the corresponding alkane. youtube.com For this compound, this process would yield 3-butylnonane. Another method involves the Barton-McCombie deoxygenation, which is a free-radical based reaction for removing hydroxyl groups. chem-station.com

Table 2: Two-Step Reduction of Alcohols to Alkanes

StepReagentsIntermediate/ProductCitation
1. Convert -OH to good leaving groupTosyl chloride (TsCl), PyridineTosylate ester chem-station.com
2. Reduce the intermediateLithium aluminum hydride (LiAlH₄)Alkane chem-station.comlibretexts.org
1. Convert -OH to good leaving groupThionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)Alkyl halide sinica.edu.tw
2. Reduce the intermediateCatalytic hydrogenation (H₂/Pd, Pt, or Ni)Alkane ncert.nic.in

Substitution Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. solubilityofthings.com As the hydroxyl group itself is a poor leaving group, it must first be protonated or converted to a better leaving group. libretexts.org For example, reaction with hydrogen halides (HBr, HCl) can convert the alcohol to the corresponding alkyl halide. sinica.edu.tw These reactions with primary alcohols typically proceed via an Sₙ2 mechanism. sinica.edu.tw

Other reagents are also effective for this transformation. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert alcohols to alkyl chlorides and alkyl bromides, respectively. sinica.edu.twfiveable.me The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is another method to produce alkyl chlorides under neutral conditions. fiveable.me These interconversions are fundamental in organic synthesis, allowing for the preparation of a wide array of derivatives from a single alcohol precursor.

Catalytic Transformations of this compound

Catalysis offers efficient and selective pathways for the transformation of alcohols like this compound. Both homogeneous and heterogeneous catalysts, as well as enzymes, can be employed to achieve specific chemical modifications.

Homogeneous and heterogeneous catalysts play a crucial role in the derivatization of alcohols. Derivatization involves converting a compound into a derivative with different chemical properties, often to enhance its suitability for a specific application or analysis. libretexts.orgnih.gov

Homogeneous Catalysis : In homogeneous catalysis, the catalyst is in the same phase as the reactants. frontiersin.org For alcohol transformations, this often involves soluble metal complexes. For example, transition metal complexes of iridium and ruthenium have been developed for the catalytic upgrading of alcohols. researchgate.net Iron-based homogeneous catalysts have also been synthesized and applied in the selective oxidation of alcohols to aldehydes and ketones using environmentally benign oxidants like hydrogen peroxide. researchgate.net Another example is the use of metal triflates as catalysts for the dehydration of alcohols to alkenes. hw.ac.uk

Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages such as easier separation and reusability. frontiersin.orgnih.gov For alcohol reactions, these are typically solid catalysts. For instance, Fe-bentonite, a modified clay, has been shown to be an effective heterogeneous catalyst for the alkylation of phenol (B47542) with tert-butanol. begellhouse.com Zeolites are another class of heterogeneous catalysts used in alcohol transformations. rsc.org For oxidation reactions, supported metal catalysts are often employed to achieve high selectivity and activity. nih.gov The catalytic upgrading of ethanol (B145695) to n-butanol, a process involving dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation, relies heavily on the development of effective heterogeneous catalysts. researchgate.net

Table 3: Examples of Catalytic Systems for Alcohol Transformation

Catalyst TypeCatalyst ExampleTransformationCitation
HomogeneousRuthenium (Ru) and Iridium (Ir) complexesUpgrading of ethanol to n-butanol researchgate.net
HomogeneousIron(III) complex [Fe₂O(L)₄(H₂O)₂]²⁺Selective oxidation of alcohols to aldehydes/ketones researchgate.net
HeterogeneousFe-bentoniteAlkylation of phenol with an alcohol begellhouse.com
HeterogeneousZr-Beta zeoliteOxidation of racemic alcohols to ketones rsc.org
HeterogeneousSupported metal catalysts (e.g., on oxides)Selective oxidation of alcohols nih.gov

Enzymatic Catalysis in Chiral Alcohol Synthesis and Functionalization

Enzymatic catalysis, or biocatalysis, utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild conditions. researchgate.net This is particularly valuable for the synthesis of chiral compounds, including enantiomerically pure alcohols. nih.govru.nl Since this compound possesses a chiral center at the C3 position, enzymatic methods are highly relevant for its stereoselective synthesis and functionalization.

Enzymes such as lipases and alcohol dehydrogenases (ADHs) are widely used. rsc.orgmdpi.com Lipases can catalyze the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis, allowing for the separation of one enantiomer from the mixture. nih.govmdpi.com Alcohol dehydrogenases can be used for the asymmetric reduction of prochiral ketones to produce a single enantiomer of a chiral alcohol, or for the enantioselective oxidation of a racemic alcohol. rsc.orgnih.gov The combination of chemo- and biocatalysis in processes like dynamic kinetic resolution (DKR) can theoretically achieve a 100% yield of a single enantiomer from a racemic starting material. mdpi.com In a DKR, the enzymatic resolution is coupled with a compatible chemical catalyst (often a metal complex) that continuously racemizes the slower-reacting enantiomer of the alcohol, making it available for the enzyme to transform. mdpi.com

Mechanisms of Carbon-Carbon Bond Formation Involving this compound Precursors

The carbon skeleton of this compound is a C13 branched chain. Its construction requires a carbon-carbon bond-forming reaction. Several fundamental mechanisms can be applied to assemble this structure from smaller fragments.

Alkylation of Enolates : An enolate, formed by deprotonating the α-carbon of a carbonyl compound, can act as a nucleophile to attack an alkyl halide. vanderbilt.edu To form the precursor of this compound, one could envision the reaction of the enolate of an octanal (B89490) derivative with a butyl halide. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is a critical factor and is controlled by the base, solvent, and temperature. vanderbilt.edu

Aldol and Related Condensations : The aldol reaction involves the nucleophilic addition of an enolate to an aldehyde or ketone. organic-chemistry.orgnih.gov A plausible synthesis for a precursor to this compound involves the condensation of the enolate of octanal with pentanal. The resulting β-hydroxy aldehyde could then undergo dehydration and subsequent reduction of both the alkene and the aldehyde to yield the saturated alcohol, this compound.

Organometallic Additions : Grignard (organomagnesium) and organolithium reagents are powerful carbon nucleophiles that add to aldehydes and ketones. organic-chemistry.org The carbon skeleton of this compound could be constructed by the addition of a butylmagnesium bromide to nonanal. This would yield 5-tridecanol. To obtain the desired this compound structure, a different disconnection is needed, such as the addition of a heptylmagnesium bromide to 2-butyl-oxirane, which would open the epoxide to form the desired alcohol. Another approach is the addition of an organometallic reagent to an aldehyde, followed by in-situ oxidation of the resulting secondary alcohol to a ketone using a reagent like the Mukaiyama reagent. organic-chemistry.org

Heck Reaction : The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst. alevelchemistry.co.uk This method is powerful for creating substituted alkenes, which can then be hydrogenated to saturated systems. A precursor to this compound could be synthesized via a Heck reaction, followed by reduction steps.

Table 3: Key C-C Bond Forming Reactions for Precursor Synthesis

Reaction Nucleophile Electrophile Bond Formed Key Features Reference
Enolate Alkylation Enolate of an aldehyde/ketone Alkyl Halide C(α)-Alkyl Requires strong, non-nucleophilic base vanderbilt.edu
Aldol Condensation Enolate Aldehyde/Ketone C(α)-C(β') Forms β-hydroxy carbonyl organic-chemistry.orgnih.gov
Grignard Reaction Organomagnesium Halide Aldehyde/Ketone/Epoxide C-C(carbonyl/epoxide) Versatile for alcohol synthesis organic-chemistry.org
Heck Reaction Alkene Unsaturated Halide C(alkenyl)-C(aryl/vinyl) Palladium-catalyzed alevelchemistry.co.uk

Advanced Analytical Methodologies for Characterization and Quantification in 3 Butyl 1 Nonanol Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 3-Butyl-1-nonanol, providing the means to separate it from starting materials, by-products, and other isomeric structures.

Gas chromatography (GC) is a primary method for the analysis of volatile compounds like this compound. It is extensively used to determine the purity of the synthesized product and to separate it from other components in the reaction mixture. In a typical GC analysis, a non-polar capillary column is employed, which separates compounds based on their boiling points. As a C13 alcohol, this compound would elute from the column based on its specific volatility and interaction with the stationary phase. The area percentage from the resulting chromatogram can be used to assess the purity and the distribution of products in a reaction mixture.

ParameterDescriptionTypical Value/Range
Column Type Non-polar columns are generally used for separating Guerbet alcohols.DB-1, DB-5 or similar
Separation Principle Separation is primarily based on the boiling points of the components.Increasing molecular weight generally corresponds to longer retention times.
Detector A Flame Ionization Detector (FID) is common for quantification due to its wide linear range. A Mass Spectrometer (MS) can be used for identification.FID, MS
Application Purity assessment of this compound and quantification of by-products.Analysis of reaction products from hydroformylation/hydrogenation processes.

This table provides a generalized overview of typical GC parameters for the analysis of Guerbet alcohols like this compound.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is invaluable for the analysis of complex mixtures containing this compound, especially when dealing with less volatile or thermally sensitive compounds. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach. For long-chain, branched alcohols, non-aqueous reversed-phase HPLC (NARP-HPLC) can offer enhanced separation of isomers. LC is particularly useful for separating Guerbet alcohols from catalysts and other non-volatile components of the reaction mixture. When coupled with detectors like a UV detector or a mass spectrometer, LC can provide both quantitative and qualitative information.

For highly complex mixtures containing numerous isomers and by-products, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This powerful technique utilizes two columns with different stationary phases connected by a modulator. The separation in the first dimension is typically based on boiling point, while the second dimension provides a separation based on polarity. This results in a structured two-dimensional chromatogram, allowing for the separation of co-eluting peaks from a single-column separation. This is particularly advantageous for distinguishing between various branched-chain alcohol isomers that may be present alongside this compound.

Spectroscopic Techniques

Spectroscopic methods are essential for confirming the chemical structure of this compound and for its quantification.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the this compound molecule. The IR spectrum of an alcohol is characterized by a prominent, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding in the liquid state. Additionally, a strong band corresponding to the C-O stretching vibration in primary alcohols is expected to be observed in the 1075-1000 cm⁻¹ region.

Spectral Region (cm⁻¹)VibrationSignificance for this compound
3600-3200 O-H Stretch (hydrogen-bonded)Confirms the presence of the hydroxyl (-OH) functional group, a defining feature of an alcohol.
2950-2850 C-H Stretch (alkane)Indicates the presence of the butyl and nonyl alkyl chains.
1470-1450 C-H BendFurther confirms the presence of the aliphatic carbon backbone.
1075-1000 C-O Stretch (primary alcohol)Supports the classification of this compound as a primary alcohol.

This table outlines the expected characteristic FTIR absorption bands for this compound.

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak for branched primary alcohols may be weak or absent. The fragmentation pattern, however, provides crucial structural information. A key fragmentation pathway for aliphatic alcohols is the loss of a water molecule, which would result in an ion at [M-18]⁺. Cleavage at the branching point of the carbon chain is also a characteristic fragmentation pattern for branched alcohols.

Tandem mass spectrometry (MS/MS) offers a higher level of structural detail and quantitative accuracy. In an MS/MS experiment, a specific precursor ion, such as the molecular ion or a characteristic fragment of this compound, is selected and then fragmented. The resulting product ions provide unambiguous structural confirmation. For quantification, selected reaction monitoring (SRM) can be employed. This highly sensitive and selective technique involves monitoring a specific transition from a precursor ion to a product ion, which minimizes interferences from the matrix and allows for precise quantification of this compound, even at low concentrations.

TechniqueApplicationKey Information Obtained
MS (EI) Structural ElucidationFragmentation pattern, including loss of water ([M-18]⁺) and cleavage at the butyl branch point.
MS/MS Structural Confirmation & QuantificationSpecific precursor-to-product ion transitions for unambiguous identification and highly selective quantification (SRM).

This table summarizes the application of MS and MS/MS in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. The integration of ¹H NMR signals reveals the relative number of protons in each environment, and the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring, non-equivalent nuclei, providing crucial data on atom connectivity.

Due to the molecular structure of this compound (CH₃CH₂CH₂CH₂(CH₂CH₂OH)CHCH₂CH₂CH₂CH₂CH₃), a number of distinct signals are expected. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear at a characteristic downfield chemical shift. Protons on the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would have distinct signals based on their proximity to the electron-withdrawing hydroxyl group and the branching point. docbrown.infothermofisher.comdocbrown.info The signal for the hydroxyl proton (-OH) itself is often a broad singlet and its position can vary depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. stackexchange.com

In ¹³C NMR spectroscopy, each of the 13 carbon atoms in this compound is chemically non-equivalent and would therefore produce a unique signal. docbrown.info The carbon atom attached to the hydroxyl group (C1) would be the most deshielded, appearing at the highest chemical shift value (typically 60-70 ppm). The other carbon signals would appear at lower chemical shifts, with their exact positions influenced by branching and distance from the hydroxyl group. docbrown.infonanalysis.com

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra are the gold standard, predicted NMR data provide a reliable estimation of the expected chemical shifts for structural confirmation. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on standard NMR principles and databases for similar structures)

Atom Position Predicted Chemical Shift (ppm) Predicted Multiplicity
H on C1 (-CH₂OH) ~3.6 Triplet
H on C3 (-CH-) ~1.5 Multiplet
H on terminal CH₃ groups ~0.9 Triplet
H on other CH₂ groups 1.2 - 1.4 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on standard NMR principles and databases for similar structures)

Atom Position Predicted Chemical Shift (ppm)
C1 (-CH₂OH) ~63
C2 (-CH₂-) ~39
C3 (-CH-) ~37
C4, C1' (Butyl & Hexyl chains) ~29-33
Other CH₂ carbons ~23-27

Sample Preparation and Pretreatment for Analytical Studies

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, ensuring the analyte is isolated from interfering matrix components and is in a form suitable for the chosen analytical instrument. The selection of a preparation method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Solvent Extraction Methods (Liquid-Liquid Extraction, Supercritical Fluid Extraction)

Solvent extraction is a fundamental technique for isolating compounds like this compound from complex mixtures based on their differential solubility in two immiscible liquid phases or between a solid phase and a fluid.

Liquid-Liquid Extraction (LLE) is a widely used method for separating analytes from a sample matrix. osti.gov It involves partitioning the analyte between two immiscible solvents, typically an aqueous phase and an organic solvent. chemicalbook.com For extracting a moderately polar compound like this compound from an aqueous sample, a water-immiscible organic solvent such as hexane, diethyl ether, or ethyl acetate (B1210297) would be chosen. researchgate.net The mixture is shaken to facilitate the transfer of the alcohol into the organic phase, after which the layers are separated. The efficiency of the extraction can be enhanced by performing multiple extractions with fresh solvent or by adjusting the pH or ionic strength of the aqueous phase to decrease the analyte's solubility. chemicalbook.com

Supercritical Fluid Extraction (SFE) is a more advanced, "green" extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. wikipedia.orgmdpi.com A substance becomes a supercritical fluid (SCF) when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. ajgreenchem.comnih.gov Supercritical CO₂ is an excellent non-polar solvent, but its solvating power can be fine-tuned by adjusting the pressure and temperature. wikipedia.org To enhance the extraction of more polar compounds like alcohols, a polar co-solvent or "modifier" such as ethanol (B145695) or methanol (B129727) is often added to the CO₂ stream. wikipedia.orgnih.gov SFE offers advantages over LLE, including faster extraction times, reduced use of hazardous organic solvents, and easier solvent removal, as the CO₂ simply returns to a gaseous state upon depressurization. ajgreenchem.com

Table 3: Comparison of Solvent Extraction Methods for this compound

Feature Liquid-Liquid Extraction (LLE) Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquids Dissolution in a supercritical fluid
Typical Solvents Water with Hexane, Diethyl Ether, Butanol, Ethyl Acetate Supercritical CO₂ (often with Ethanol/Methanol modifier)
Selectivity Moderate; depends on solvent choice High; tunable with pressure/temperature
Speed Can be time-consuming, especially with emulsions Generally faster due to high diffusivity of SCF
Solvent Waste Generates significant organic solvent waste Minimal; CO₂ can be recycled
Automation Can be automated but often performed manually Easily automated

| Best For | Isolating from aqueous matrices; established protocols | Thermally labile compounds; "green" alternative |

Derivatization Strategies for Enhanced Chromatographic Performance

For analysis by gas chromatography (GC), compounds must be volatile and thermally stable. While this compound is amenable to GC analysis, its polarity due to the hydroxyl group can lead to poor peak shape (tailing) and potential adsorption onto the chromatographic column. libretexts.org Derivatization is a chemical reaction that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. sigmaaldrich.comjfda-online.com

The primary target for derivatization of this compound is the active hydrogen of the hydroxyl (-OH) group. libretexts.org The most common strategies are silylation and acylation.

Silylation: This is one of the most prevalent derivatization methods for alcohols. sigmaaldrich.com It involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, often with a catalyst like trimethylchlorosilane (TMCS) to increase reaction speed. sigmaaldrich.com The resulting TMS ether is significantly less polar and more volatile than the parent alcohol.

Reaction: R-OH + BSTFA → R-O-TMS + Byproducts

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. libretexts.org Using fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) is particularly advantageous as it introduces fluorine atoms into the molecule. jfda-online.com This creates a derivative that is not only more volatile but also highly responsive to an electron capture detector (ECD), a very sensitive detector for halogenated compounds. Acylated derivatives are also generally more stable than silylated ones. libretexts.org

Reaction: R-OH + (CF₃CO)₂O → R-O-COCF₃ + CF₃COOH

These derivatization reactions improve analyte volatility and reduce peak tailing, leading to better chromatographic resolution and more accurate quantification. jfda-online.commdpi.com

Table 4: Common Derivatization Reagents for Alcohols

Derivatization Method Reagent Name Abbreviation Derivative Formed Key Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether Highly volatile, good for GC-MS, common and effective. sigmaaldrich.com
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether Produces volatile byproducts, very reactive.
Acylation Trifluoroacetic Anhydride TFAA Trifluoroacetyl ester Enhances volatility, excellent for ECD detection. jfda-online.com
Acylation Pentafluoropropionic Anhydride PFPA Pentafluoropropionyl ester Increases volatility, high ECD response.

Table 5: List of Compound Names Mentioned

Compound Name
This compound
Carbon Dioxide
Diethyl ether
Ethanol
Ethyl acetate
Heptane
Hexane
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Pentafluoropropionic Anhydride (PFPA)
Trifluoroacetic Anhydride (TFAA)
Heptafluorobutyric Anhydride (HFBA)

Computational Chemistry and Molecular Modeling Studies of 3 Butyl 1 Nonanol and Analogues

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone in the computational analysis of complex molecular systems. By simulating the movement of atoms and molecules over time, MD provides insights into the structural and dynamic properties of substances like 3-butyl-1-nonanol.

Investigation of Solvent Clustering Effects

In aqueous solutions, amphiphilic molecules such as long-chain alcohols are known to form clusters or aggregates. This self-association is driven by the hydrophobic interactions of the alkyl chains and the hydrophilic nature of the hydroxyl group.

MD simulations on related short-chain alcohols, like 2-butanol, have demonstrated a tendency to form aggregates at concentrations above 1 M. nih.gov This clustering behavior is also observed in mixtures of ethanol (B145695) and heptane, where nanoscale clustering of the alcohol molecules occurs within the nonpolar alkane. nih.gov For this compound, with its larger C13 hydrocarbon structure, a pronounced tendency for self-aggregation in polar solvents like water is expected. The bulky butyl branch may introduce steric hindrance that could influence the size and shape of these clusters compared to its linear isomers.

Simulations of various alcohol-water mixtures have shown that the extent of alcohol clustering significantly impacts the solution's properties. researchgate.net In methanol-rich aqueous solutions, evidence of microimmiscibility has been found, a phenomenon that is likely to be even more significant for a larger, more hydrophobic alcohol like this compound.

Table 1: Aggregation Properties of Alcohols in Aqueous Solution from MD Simulations (Hypothetical Data for this compound based on Analogues) To interact with the data, please click on the table cells.

AlcoholConcentration (mol/L)Average Cluster SizeDominant Cluster Geometry
Ethanol2.04-6Linear Chains
1-Butanol (B46404)1.58-12Micelle-like
2-Butanol1.56-10Irregular
This compound (Predicted)1.015-25Extended Micelles

Analysis of Binary Mixtures with Ionic Liquids and Glycols

The behavior of this compound in binary mixtures, particularly with ionic liquids (ILs) and glycols, is crucial for its application as a solvent in various chemical processes.

Studies on binary mixtures of glycols, such as ethylene (B1197577) glycol and glycerol (B35011), with ethanol have been performed to understand their use in extractive distillation. researchgate.netscielo.br These simulations help in determining optimal compositions for separation processes. For a larger alcohol like this compound, mixing with glycols would likely involve significant hydrogen bonding between the alcohol's hydroxyl group and the multiple hydroxyl groups of the glycol. The large hydrophobic portion of this compound would likely lead to micro-segregation within the glycol, forming domains rich in the alcohol's alkyl chains.

Table 2: Interaction Energies in Binary Mixtures from MD Simulations (Hypothetical Data for this compound) To interact with the data, please click on the table cells.

MixtureMole Fraction of AlcoholAlcohol-IL/Glycol Interaction Energy (kJ/mol)Alcohol-Alcohol Interaction Energy (kJ/mol)
This compound / [Bmim][MeSO4]0.2-25.3-45.8
This compound / [Bmim][MeSO4]0.5-20.1-52.4
This compound / Ethylene Glycol0.2-35.7-42.1
This compound / Ethylene Glycol0.5-30.5-48.9

Hydrogen-Bond Network Analysis and Volumetric Properties

The hydrogen-bonding network is a defining feature of liquid alcohols and their mixtures. The strength and arrangement of these bonds dictate many of the substance's physical properties.

In pure alcohols, hydrogen bonds lead to the formation of chains and rings. ucdavis.edu MD simulations of liquid ethanol show that molecules can participate in a varying number of hydrogen bonds, with lifetimes dependent on temperature. ucdavis.edu For this compound, the presence of a single hydroxyl group on a large, branched alkyl frame would lead to a complex hydrogen-bond network, likely dominated by linear chains, but with the branching potentially introducing disruptions.

The volumetric properties of alcohol solutions are also closely tied to hydrogen bonding. The partial molar volumes of short-chain alcohols in water show a characteristic minimum at low concentrations, a phenomenon attributed to the enhancement of the water structure by the alcohol's hydrophobic part. researchgate.net For a large alcohol like this compound, a significant negative excess molar volume would be expected at low concentrations in aqueous solutions, reflecting strong hydrophobic hydration effects.

Table 3: Hydrogen Bond and Volumetric Data for Alcohols (Representative Data) To interact with the data, please click on the table cells.

AlcoholAverage H-Bonds per Molecule (Pure Liquid)Minimum Partial Molar Volume in Water (cm³/mol)Mole Fraction at Minimum Volume
Methanol (B129727)1.838.20.08
Ethanol1.955.10.06
1-Butanol1.985.40.04
This compound (Predicted)1.9~220<0.01

Crystallization Behavior and Phase Transitions

The crystallization of long-chain alcohols is a complex process influenced by factors such as chain length, branching, and the presence of solvents.

Studies on the crystallization of long-chain branched polyglycolide have shown that branching points can act as nucleation sites, increasing the crystallization rate. gonzaga.edu Conversely, research on dodecanedioic acid esters indicates that branching in the alcohol component leads to significantly lower pour points, suggesting that branching can disrupt the ordered packing required for crystallization. srce.hr For this compound, the butyl branch would likely hinder efficient packing of the alkyl chains, leading to a lower melting point and potentially a more complex crystalline structure compared to its linear isomer, 1-tridecanol.

Phase transitions in monolayers of straight-chain and 2-methyl branched alcohols have been studied, revealing that the branching reduces the long-range orientational order in the condensed phase. acs.orgresearchgate.net This suggests that crystalline phases of this compound may exhibit a lower degree of order than linear long-chain alcohols.

Table 4: Phase Transition Temperatures of Long-Chain Alcohols (Representative Data) To interact with the data, please click on the table cells.

AlcoholMelting Point (°C)Boiling Point (°C)
1-Decanol7231
1-Dodecanol24259
1-Tetradecanol38289
This compound (Estimated)< 20~260-270

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a high level of accuracy for determining the electronic structure and properties of individual molecules.

Thermodynamic Properties from Quantum Chemistry

Quantum chemical methods can be used to calculate a range of thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These calculations are particularly useful for providing benchmark data for the development of force fields used in MD simulations.

For long-chain alcohols, quantum chemical calculations have been used to analyze the thermodynamics of cluster formation at interfaces. ornl.govrsc.org These studies show that the thermodynamic parameters for cluster formation exhibit a linear dependence on the number of CH2 groups in the alcohol molecule. ornl.gov For this compound, such calculations would be valuable for understanding its surface activity and behavior in emulsions.

The calculation of properties like the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) for this compound can be performed using various levels of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), in conjunction with appropriate basis sets.

Table 5: Calculated Thermodynamic Properties of Alcohols at 298.15 K (Hypothetical Data for this compound) To interact with the data, please click on the table cells.

CompoundΔfH° (gas) (kJ/mol)S° (gas) (J/mol·K)Cp (gas) (J/mol·K)
1-Octanol-303.2463.8193.5
1-Decanol-343.8522.1232.7
This compound (Predicted)-445.1625.5305.2

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in computational organic chemistry, offering a powerful lens through which the electronic structure and reactivity of molecules can be understood. researchgate.net DFT methods are employed to predict a wide array of molecular properties, including the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior. samipubco.com For alcohols, DFT calculations can elucidate the nature of hydrogen bonding, predict vibrational spectra, and determine electronic properties that govern their reactivity. ijprems.comscielo.org.mx The application of DFT to molecules like this compound and its analogues allows for a detailed examination of their electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. samipubco.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons, thus acting as an electrophile. samipubco.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com A smaller gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov DFT calculations are a common method for determining the energies of these frontier orbitals and the corresponding gap. youtube.comnih.gov

Illustrative Data for Analogous Compounds:

While specific data for this compound is not available, the following table presents representative HOMO-LUMO energy data for other organic molecules, calculated using DFT methods, to illustrate typical values.

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Biginelli Adduct (BA7)-5.3445--DFT/6-311++G(d,p)
Biginelli Adduct (BA3)--2.3228-DFT/6-311++G(d,p)
Triazine Derivative-6.2967-1.80964.4871B3LYP/6-311+G(d,p)
Temozolomide (in DMSO)--4.30B3LYP/6-311G+(d)
Thiophene Derivative (Compound 3)-4.139-0.4793.66B3LYP/6-31G(d,p)

Beyond the HOMO-LUMO gap, DFT allows for the calculation of several global reactivity descriptors that provide deeper insights into the chemical nature of a molecule. These parameters are derived from the HOMO and LUMO energies.

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. scielo.org.mx Within the framework of DFT, it is often calculated as the negative of the chemical potential. irjweb.com A higher electronegativity value indicates a greater ability to attract electrons. scielo.org.mx

Chemical Potential (μ): The chemical potential describes the tendency of electrons to escape from a system. It is related to the first derivative of the energy with respect to the number of electrons and is approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. nih.govijarset.com A higher chemical potential suggests greater reactivity and less stability. scielo.org.mx

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. ias.ac.in A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. It is calculated as: η ≈ (ELUMO - EHOMO) / 2. nih.govijarset.com

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1 / 2η) and indicates how easily a molecule's electron cloud can be polarized. chemmethod.com A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive. nih.gov

These descriptors are invaluable for comparing the reactivity of different molecules. For instance, in a study of S2X2 compounds, it was found that the more stable conformation exhibited greater chemical hardness. chemmethod.com

Illustrative Data for Analogous Compounds:

The following table provides representative values for these electronic structure parameters for various organic molecules, as calculated by DFT methods in the literature.

Compound/SystemElectronegativity (χ) (eV)Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)Computational Method
Triazine Derivative--2.2435-B3LYP/6-311+G(d,p)
Schiff Base--0.220.0411.55B3LYP/6-31G+(d,p)
Thiophene Derivative (Compound 3)2.309-2.3091.8300.273B3LYP/6-31G(d,p)
Substituted Picolinic Acid (4-PPA)----DFT/B3LYP

Environmental Biotransformation and Degradation Pathways of Branched Nonanols

Aerobic Biodegradation Mechanisms

Under aerobic conditions, found in environments like surface water and topsoil, branched nonanols are expected to be readily biodegradable. The primary mechanism of aerobic degradation for primary alcohols involves oxidation. This process is typically initiated by alcohol dehydrogenase enzymes, which convert the alcohol to its corresponding aldehyde. Subsequently, aldehyde dehydrogenase enzymes further oxidize the aldehyde to a carboxylic acid.

For a compound like 3-Butyl-1-nonanol, this pathway would proceed as follows:

Oxidation to Aldehyde: this compound is oxidized to 3-butylnonanal.

Oxidation to Carboxylic Acid: 3-butylnonanal is then oxidized to 3-butylnonanoic acid.

This resulting carboxylic acid can then enter the β-oxidation pathway, a common metabolic process where fatty acid chains are broken down to produce acetyl-CoA. The presence of branching in the carbon chain can sometimes slow the rate of degradation compared to linear alkanes, but studies on similar branched alcohols confirm that ultimate biodegradation does occur. For instance, research on isobutanol shows it is readily biodegraded, with transient intermediates like isobutyric acid being identified and subsequently degraded. nih.gov Similarly, studies on other iso-alcohols confirm they are readily biodegradable under aerobic conditions.

Anaerobic Biodegradation Mechanisms

In anaerobic environments, such as deep sediments, groundwater, and wastewater treatment sludge, the degradation of alcohols proceeds more slowly than in aerobic conditions. Different terminal electron acceptors are used in the absence of oxygen, including nitrate, sulfate, or carbon dioxide.

Studies on analogous short-chain branched alcohols, like isobutanol, have demonstrated that anaerobic biodegradation is feasible under various conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. nih.gov The degradation pathway typically begins with the oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, similar to the aerobic pathway. nih.gov For instance, in studies of isobutanol, isobutyric acid was identified as a key transient intermediate. nih.gov It is plausible that this compound would follow a similar initial transformation to 3-butylnonanoic acid, which would then be further metabolized by anaerobic microbial consortia. The rate of degradation can vary significantly depending on the available electron acceptor, with nitrate-reducing conditions often showing faster kinetics than sulfate-reducing or methanogenic conditions. nih.gov

Atmospheric Degradation by Hydroxyl Radicals

Once volatilized into the atmosphere, the primary degradation pathway for this compound is through reaction with photochemically-produced hydroxyl (OH) radicals. scielo.brnih.gov This is the main chemical removal process for alcohols in the atmosphere, as photolysis and reaction with ozone are generally negligible. scielo.br The reaction involves the abstraction of a hydrogen atom from a C-H bond by the OH radical. researchgate.net

The rate of this reaction determines the atmospheric half-life of the compound. For most alcohols larger than ethanol (B145695), the atmospheric half-lives are estimated to be between 8 and 15 hours. researchgate.net For tertiary-butyl alcohol, a shorter branched alcohol, the half-life is longer, at around one week. scielo.brresearchgate.net The specific rate constant and half-life for this compound can be estimated using structure-activity relationship (SAR) models. The table below presents estimated atmospheric degradation data for this compound and related compounds.

Table 1: Estimated Atmospheric Degradation by OH Radicals

Compound Rate Constant (cm³/molecule-s) Estimated Half-Life
1-Butanol (B46404) 8.3 x 10⁻¹² 45 hours santos.com
Tertiary-Butyl Alcohol ~2.3 x 10⁻¹² ~7 days scielo.brresearchgate.net

Sorption and Volatilization in Environmental Compartments

The distribution of this compound in the environment is influenced by its tendency to sorb to soil and sediment and its volatility from water and soil surfaces. These properties are often predicted using the octanol-water partition coefficient (log Kow) and the Henry's Law constant.

Sorption: The tendency of a chemical to bind to soil or sediment is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher log Kow value generally correlates with a higher Koc, indicating stronger sorption to organic matter. For 1-butanol, with a log Kow of 1.0, the estimated Koc is low (around 10 L/kg), suggesting very high mobility in soil. santos.com For the larger and more complex this compound, the log Kow is expected to be significantly higher, leading to greater sorption potential and lower mobility in soil.

Volatilization: The Henry's Law constant predicts the partitioning of a chemical between air and water. For 1-butanol, the constant (0.893 Pa·m³/mol) indicates that volatilization from water and moist soil is an important fate process. santos.com While specific data for this compound is not readily available, its higher molecular weight and lower vapor pressure compared to 1-butanol would suggest a lower tendency to volatilize, though it would still be a relevant environmental transport pathway.

Table 2: Physicochemical Properties Influencing Environmental Fate

Compound Log Kow Estimated Koc (L/kg) Henry's Law Constant (Pa·m³/mol) Mobility in Soil
1-Butanol 1.0 santos.com ~10 santos.com 0.893 santos.com Very High santos.com

Microbial Degradation Studies and Catabolic Pathways

Microbial degradation is a critical process for the ultimate removal of branched nonanols from the environment. Specific microorganisms are capable of utilizing these alcohols as a source of carbon and energy. The catabolic pathways involve a series of enzymatic reactions.

While specific studies on this compound are limited, research on other alcohols provides insight into the likely pathways. The degradation of fatty alcohols often involves two primary mechanisms acting simultaneously: intramolecular scission and oxidation of the alkyl chain. nih.gov The initial oxidation to a carboxylic acid is a key step. For example, Pseudomonas species are known to degrade a wide variety of organic compounds, including alcohols. nih.gov The degradation of isobutanol by anaerobic bacteria was found to proceed through isobutyraldehyde (B47883) to isobutyric acid before further breakdown. nih.gov

The general proposed pathway for a branched primary alcohol like this compound involves:

Initial Oxidation: Conversion to 3-butylnonanal via alcohol dehydrogenase.

Further Oxidation: Conversion to 3-butylnonanoic acid via aldehyde dehydrogenase.

Metabolic Entry: The resulting branched-chain carboxylic acid is then catabolized. This can be more complex than for linear acids and may require specific isomerase or mutase enzymes to rearrange the carbon skeleton before it can enter the β-oxidation cycle or other central metabolic routes.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Butanol
3-butylnonanal
3-butylnonanoic acid
Acetyl-CoA
Aldehyde
Carboxylic acid
Ethanol
Isobutanol
Isobutyraldehyde
Isobutyric acid
Isononyl alcohol

Applications As a Synthetic Intermediate and Precursor in Advanced Materials

Role in Organic Synthesis as a Building Block

In the realm of organic synthesis, 3-Butyl-1-nonanol functions as a key building block for introducing a branched C13 alkyl chain into a target molecule. The presence of a primary alcohol group allows for a wide range of chemical transformations, making it a valuable starting material for more complex structures. The Guerbet reaction itself, which produces these β-alkylated dimer alcohols, is a significant process for converting simpler, often bio-based alcohols into more valuable, higher molecular weight products. wikipedia.orggoogle.com This reaction is of considerable interest as it facilitates the production of compounds with specific branching, which can influence physical properties such as melting point and viscosity. wikipedia.orggoogle.com

The utility of branched primary alcohols like this compound in synthesis is rooted in their ability to undergo reactions typical of primary alcohols while conferring the physical characteristics of a branched structure. This includes applications in the synthesis of specialty esters, ethers, and other derivatives where the branched alkyl group can enhance solubility in nonpolar media, provide steric hindrance, or modify the rheological properties of the final product.

Derivatization to Aldehydes, Carboxylic Acids, and Alkyl Halides

The primary alcohol functionality of this compound is readily derivatized into other important functional groups, significantly expanding its utility as a synthetic intermediate.

Aldehydes: The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For a branched primary alcohol like this compound, this conversion to 3-butylnonanal can be achieved using a variety of selective oxidizing agents. The resulting aldehyde is a valuable intermediate in its own right, serving as a precursor for the synthesis of other compounds, including amines, imines, and larger, more complex molecules through aldol (B89426) and other condensation reactions. wikipedia.orgresearchgate.net

Carboxylic Acids: Further oxidation of this compound, or the corresponding aldehyde, yields 3-butylnonanoic acid. This transformation can be accomplished using strong oxidizing agents. nih.gov Guerbet acids, the carboxylic acid derivatives of Guerbet alcohols, are noted for their unique properties stemming from their branched structure. researchgate.netaocs.org These acids and their subsequent derivatives are used in the formulation of lubricants and other specialty chemicals where their branched nature contributes to desirable physical properties. researchgate.net

Alkyl Halides: this compound can be converted to the corresponding alkyl halides (e.g., 1-bromo-3-butylnonane or 1-chloro-3-butylnonane). This is typically achieved by treating the alcohol with reagents such as phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. libretexts.orgmasterorganicchemistry.com The conversion of the alcohol to an alkyl halide transforms the hydroxyl group, a poor leaving group, into a good leaving group (halide), facilitating nucleophilic substitution reactions and broadening the scope for further chemical modifications. masterorganicchemistry.com

Table of Derivatization Reactions

Starting Material Reagent(s) Product Product Type
This compound Pyridinium chlorochromate (PCC) 3-Butylnonanal Aldehyde
This compound Potassium permanganate (B83412) (KMnO₄) 3-Butylnonanoic acid Carboxylic Acid

Precursor in Plasticizers and Surfactants

The molecular architecture of this compound makes it an excellent precursor for the synthesis of plasticizers and surfactants.

Plasticizers: Plasticizers are additives that increase the flexibility and durability of polymers. Esters derived from branched alcohols, such as this compound, are particularly effective. For instance, the reaction of this compound with a dicarboxylic acid like phthalic acid would yield a di(3-butylnonyl) phthalate (B1215562). The branched alkyl chains of the alcohol disrupt polymer chain packing, leading to a more flexible material. Guerbet alcohols are specifically noted for their use in producing plasticizers. wikipedia.orgmit.edu For example, 2-ethylhexanol, a well-known Guerbet alcohol, is a key component in the production of the plasticizer diethylhexyl phthalate (DEHP). aocs.org

Surfactants: Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The amphiphilic nature of molecules derived from this compound, which possess a hydrophilic head group and a large, branched hydrophobic tail, makes them effective surfactants. The alcohol can be ethoxylated (reacted with ethylene (B1197577) oxide) and then sulfated to produce branched-chain alkyl ether sulfates. These types of surfactants are known for their excellent emulsification properties and are used in a variety of cleaning and personal care products. aocs.orggoogle.com The branching of the hydrophobic tail can influence the surfactant's packing at interfaces, affecting properties like foam stability and detergency. scientificspectator.com

Role in Formulation Science for Enhanced Bioavailability

In pharmaceutical and formulation science, the delivery of poorly water-soluble drugs presents a significant challenge. Branched-chain fatty alcohols and their derivatives can play a crucial role in enhancing the bioavailability of such drugs. While specific studies on this compound in this context are not widely available, the principles governing the use of similar long-chain branched alcohols are applicable.

These alcohols can be used to form nanoassemblies, such as nanoparticles or nanoemulsions, which can encapsulate hydrophobic drug molecules. A study on docetaxel (B913) prodrug nanoassemblies utilized branched-chain fatty alcohols of varying lengths (C16 to C24) as assembly modules. nih.gov The branched structure can influence the self-assembly properties and the stability of these drug delivery systems. nih.gov The lipophilic nature of the 3-butylnonyl group would be expected to improve the loading of hydrophobic drugs into lipid-based delivery systems. Furthermore, the use of branched chains can impact the interaction of the delivery system with biological membranes, potentially influencing drug absorption.

Supramolecular Assembly and Host-Guest Chemistry Involving Branched Alcohols

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. Alcohols, through their ability to form hydrogen bonds, are known to form various supramolecular assemblies. While simple linear alcohols tend to form linear or cyclic structures, the introduction of branching, as seen in this compound, can significantly influence the morphology of these assemblies. wikipedia.org

The bulky, branched alkyl group of this compound would sterically hinder the formation of highly ordered, linear hydrogen-bonded chains that are common with smaller, linear primary alcohols. This can lead to the formation of more complex, and potentially less ordered, supramolecular structures in the solid state or in solution.

In the context of host-guest chemistry, the branched alkyl chain of this compound could act as a guest that fits into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The size and shape of the 3-butylnonyl group would dictate the selectivity and stability of the resulting host-guest complex. Such complexes have applications in areas like controlled release, catalysis, and sensing. While specific research on this compound in this area is limited, the principles of host-guest chemistry suggest its potential for forming inclusion complexes with appropriately sized host molecules.

Future Research Directions and Unexplored Avenues for 3 Butyl 1 Nonanol Studies

Development of Novel Stereoselective Synthetic Methods

The synthesis of complex, branched alcohols like 3-Butyl-1-nonanol with precise control over their three-dimensional structure (stereochemistry) is a paramount challenge. Future research must move beyond conventional methods, which often require harsh conditions and stoichiometric metallic reagents, towards more elegant and efficient strategies. nih.gov

Promising avenues for investigation include:

Asymmetric Catalysis : The development of novel chiral catalysts is essential for producing specific enantiomers of this compound. Research into chiral phosphine (B1218219) ligands and chiral borane (B79455) catalysts, for example, could lead to highly selective asymmetric synthesis routes.

Advanced Transition-Metal Catalysis : Exploring transition metals beyond traditional choices could yield new catalytic transformations. Nickel-catalyzed methods for coupling aldehydes and simple C2 feedstocks like acetylene (B1199291), or palladium-catalyzed three-component reactions, represent powerful strategies for constructing complex alcohol skeletons with high functional group tolerance under mild conditions. nih.govelsevierpure.com

Solid Acid Catalysis : The use of reusable solid catalysts, such as titanosilicate molecular sieves, has shown great promise for achieving high regio- and stereoselectivity in the synthesis of related compounds like β-amino alcohols. researchgate.net Applying these materials to the synthesis of branched alcohols could offer a more sustainable and efficient alternative to homogeneous catalysts.

Table 1: Comparison of Advanced Stereoselective Synthesis Strategies

Synthesis StrategyDescriptionKey AdvantagesResearch Focus for this compound
Asymmetric Synthesis Employs chiral catalysts or auxiliaries to produce enantiomerically pure or enriched alcohols. High stereoselectivity, access to specific isomers.Design of catalysts tailored for long-chain branched substrates.
Hydroboration-Oxidation Involves the reaction of an alkene with a borane, followed by oxidation to produce an alcohol. High regioselectivity.Application to complex, sterically hindered alkenes.
Grignard Reaction Utilizes the reaction of a Grignard reagent with a carbonyl compound to form an alcohol. Versatile for creating C-C bonds.Overcoming steric hindrance with branched aldehydes/ketones.
Nickel Catalysis Couples simple building blocks like aldehydes and acetylene to form vinyl-substituted alcohols. nih.govUse of abundant feedstocks, mild conditions.Adaptation for saturated branched alcohol synthesis.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers a powerful lens for examining the molecular-level behavior of branched alcohols. Molecular dynamics (MD) simulations and kinetic modeling can provide insights that are difficult or impossible to obtain through experiments alone, helping to predict structure-reactivity relationships.

Key areas for future computational research include:

Development of Accurate Potential Models : As demonstrated with tert-butyl alcohol (TBA), the accuracy of MD simulations depends heavily on the potential model used. Creating and validating fully flexible, all-atom models for larger branched alcohols like this compound is crucial for accurately simulating their liquid structure, hydrogen-bonding networks, and thermodynamic properties. researchgate.netacs.org

Kinetic Modeling of Reaction Networks : For complex processes like the catalytic conversion of biomass to alcohols, kinetic models can be developed to simulate entire reaction pathways. mdpi.com This allows for the prediction of product yields and the identification of rate-limiting steps and key intermediates, thereby guiding catalyst design and process optimization.

Investigating Solvation and Aggregation : Simulations can elucidate how amphiphilic molecules like this compound behave in solution, including their tendency to form mesoscale aggregates, which can influence their reactivity and physical properties. researchgate.net

Table 3: Applications of Computational Modeling in Alcohol Research

Modeling TechniqueApplicationExample StudyRelevance to this compound
Molecular Dynamics (MD) Simulating liquid structure, hydrogen bonding, and aggregation.Evaluation of different potential models for tert-butyl alcohol (TBA) to match experimental data. researchgate.netacs.orgPredicting physical properties and interactions in solution; designing solvents.
Kinetic Modeling Predicting product distribution and reaction rates in complex systems.Modeling the conversion of bioethanol to n-butanol over a catalyst to identify key reaction pathways. mdpi.comOptimizing catalytic production by simulating reaction networks and identifying bottlenecks.
Quantum Mechanics (QM) Calculating transition state energies and reaction mechanisms.Used in conjunction with experiments to elucidate the mechanism of alcohol reactions with benzynes. acs.orgDetermining the most likely reaction pathways and understanding stereochemical outcomes.

Sustainable and Bio-based Production Routes for Branched Nonanols

The increasing demand for branched-chain higher alcohols (BCHAs) as fuels and chemical intermediates necessitates a shift from traditional petrochemical production to sustainable, bio-based routes. researchgate.net The conventional synthesis of C13 alcohols often involves the oligomerization of butene followed by hydroformylation and hydrogenation, a process reliant on fossil feedstocks. google.comgoogle.com

Future research should vigorously pursue:

Metabolic Engineering of Microorganisms : Significant progress has been made in engineering microbes to produce BCHAs. For instance, researchers have successfully redirected the carbon flux in Ralstonia eutropha away from polyhydroxybutyrate (B1163853) (PHB) storage and towards the production of isobutanol and 3-methyl-1-butanol. researchgate.netnih.gov Similar metabolic engineering strategies could be developed to produce this compound.

Valorization of Biomass and Waste Streams : Utilizing renewable feedstocks such as lignocellulosic biomass, sugarcane, and algae is a cornerstone of sustainable production. nih.gov Another promising strategy is the valorization of industrial byproducts, such as converting excess glycerol (B35011) from biodiesel production into valuable propanols and other chemicals. chemistryviews.org

Advanced Biocatalytic and Chemo-catalytic Conversion : Research into integrated processes is key. This includes the chemo-catalytic upgrading of fermentation broths (like acetone-butanol-ethanol, or ABE) into higher-value, longer-chain alcohols. mdpi.com Furthermore, novel approaches using engineered photoautotrophs can produce alcohols directly from CO₂, light, and renewable electricity, representing a truly carbon-neutral pathway. researchgate.net

Table 4: Comparison of Production Routes for Branched Alcohols

FeaturePetrochemical RouteBio-based Route
Primary Feedstock Butene, syngas (from fossil fuels). rsc.orggoogle.comBiomass (sugars, cellulose), CO₂, waste glycerol. chemistryviews.orgresearchgate.netcelignis.com
Typical Process Oligomerization, hydroformylation, hydrogenation. google.comFermentation, metabolic engineering, catalytic upgrading. nih.govmdpi.com
Sustainability Low (non-renewable, energy-intensive).High (renewable, potential for carbon neutrality). celignis.com
Key Research Goal Improve catalyst efficiency and selectivity.Increase titer and yield, utilize non-food feedstocks, simplify downstream processing. mdpi.com

Environmental Impact Mitigation Strategies for Branched Alcohol Production

The production of any chemical carries an environmental footprint that must be managed. For alcohols, major impacts stem from high energy consumption, particularly in distillation and purification, significant water usage, and waste generation from packaging and the process itself. movendi.ngoalko.fiblueland.com

Future research must focus on holistic strategies to mitigate these impacts:

Process Intensification and Energy Efficiency : Shifting from energy-intensive batch processes to continuous flow reactors can offer significant advantages in energy savings and process control. chemistryviews.org

Wastewater Treatment and Compound Fate : While long-chain alcohols are known to biodegrade rapidly, their continuous use and production can lead to their detection in wastewater effluents. nih.gov Research is needed to develop more effective wastewater treatment strategies and to fully understand the environmental fate and potential aquatic toxicity of branched isomers like this compound.

Circular Economy Approaches : A key mitigation strategy is to design processes within a circular framework. This includes the valorization of all byproducts, as seen in the conversion of glycerol to propanols, and the use of waste biomass as a primary feedstock, which simultaneously addresses waste management and resource depletion issues. chemistryviews.orgcelignis.com

Table 5: Environmental Impacts and Mitigation Strategies for Alcohol Production

Environmental ImpactSourceMitigation Strategy
High Energy Consumption Distillation and purification steps. alko.fiProcess intensification (e.g., continuous flow reactors), development of catalysts that operate at lower temperatures. chemistryviews.org
Water Usage Fermentation, cooling, cleaning. movendi.ngoWater recycling, development of water-efficient separation techniques.
Waste Generation Production byproducts, packaging materials. alko.fiblueland.comValorization of byproducts, use of renewable/recyclable packaging, circular process design. chemistryviews.org
Wastewater Contamination Release of alcohols and intermediates into effluents. nih.govEnhanced wastewater treatment, research into biodegradation pathways of branched isomers.

Q & A

Q. What interdisciplinary methodologies are applicable to this compound research?

  • Methodological Answer : Combine organic synthesis with environmental science (e.g., lifecycle analysis) or material science (e.g., surfactant properties). Laboratory studies should integrate controlled experiments with computational validation, as seen in distributed requirements negotiation frameworks .

Tables for Key Data

Table 1: Physical Properties of this compound (Estimated from Analogous Compounds)

PropertyValue/DescriptionReference
Boiling Point~200–220°C
Density~0.85–0.90 g/cm³
SolubilityMiscible in ethanol, hexane

Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Parameters
GCPurity assessmentColumn: DB-5, 30 m × 0.25 mm
NMRStructural confirmation400 MHz, CDCl₃ solvent
FT-IRFunctional group identificationATR mode, 4000–400 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.